

Technical Guide: (S)-1-Cbz-3-Boc-aminopiperidine

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Compound of Interest

Compound Name: (S)-1-Cbz-3-Boc-Aminopiperidine

Cat. No.: B582006

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For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-1-Cbz-3-Boc-aminopiperidine is a chiral synthetic building block crucial in the fields of medicinal chemistry and organic synthesis. Its dual-protected structure, featuring both a carboxybenzyl (Cbz) group and a tert-butoxycarbonyl (Boc) group, allows for selective deprotection and functionalization, making it a valuable intermediate in the synthesis of complex molecules. This guide provides an in-depth overview of its physicochemical properties, a detailed synthetic protocol, and its applications in research and development. The piperidine scaffold is a highly privileged motif in medicinal chemistry, present in a wide array of clinically approved drugs, particularly those targeting cancer and central nervous system disorders^[1]. The presence of the piperidine ring can enhance metabolic stability and improve pharmacokinetic properties^[1].

Physicochemical Properties

(S)-1-Cbz-3-Boc-aminopiperidine is a white to off-white solid. Below is a summary of its key physicochemical data.

Property	Value	Reference
Molecular Weight	334.41 g/mol	[2]
Molecular Formula	C ₁₈ H ₂₆ N ₂ O ₄	[2]
CAS Number	876379-22-5	[2]
Boiling Point	471.9 ± 44.0 °C at 760 mmHg	[2]
Purity	≥95%	[3]
Storage Temperature	2-8°C, dry and sealed	[2]
MDL Number	MFCD11501178	[2]
InChI Key	SIONIIVXRCVHFL-HNNXBMFYSA-N	[3]

Synthesis

The synthesis of **(S)-1-Cbz-3-Boc-aminopiperidine** is typically achieved by the N-protection of the corresponding precursor, (S)-3-Boc-aminopiperidine, with a Cbz-donating reagent. This method allows for the selective protection of the piperidine ring's secondary amine, leaving the Boc-protected primary amine intact for future modifications.

Experimental Protocol: N-Cbz Protection of (S)-3-Boc-aminopiperidine

This protocol is adapted from established procedures for the N-Cbz protection of amines.

Materials:

- (S)-3-Boc-aminopiperidine
- Benzyl chloroformate (Cbz-Cl)
- Sodium bicarbonate (NaHCO₃)
- Tetrahydrofuran (THF)

- Water (H₂O)
- Ethyl acetate (EtOAc)
- Brine (saturated aqueous NaCl solution)
- Anhydrous sodium sulfate (Na₂SO₄)
- Silica gel for column chromatography
- Hexane
- Round-bottom flask
- Magnetic stirrer
- Separatory funnel
- Rotary evaporator

Procedure:

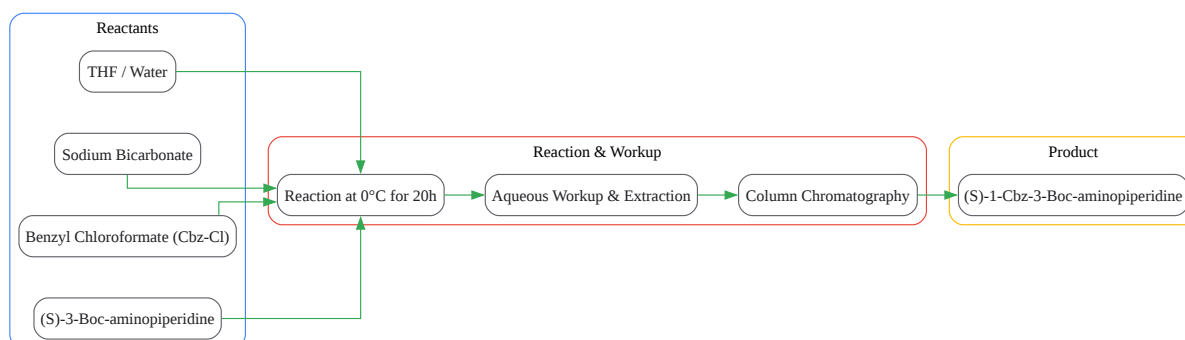
- In a round-bottom flask, dissolve (S)-3-Boc-aminopiperidine (1.0 eq) in a 2:1 mixture of tetrahydrofuran (THF) and water.
- Cool the solution to 0°C using an ice bath.
- To the cooled solution, add sodium bicarbonate (NaHCO₃) (2.0 eq).
- Slowly add benzyl chloroformate (Cbz-Cl) (1.5 eq) dropwise to the reaction mixture while maintaining the temperature at 0°C.
- Allow the reaction to stir at 0°C for 20 hours.
- After the reaction is complete, dilute the mixture with water and extract the product with ethyl acetate (3 x volumes).
- Combine the organic layers and wash with brine.

- Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate in vacuo using a rotary evaporator.
- Purify the resulting crude product by silica gel column chromatography using a mixture of ethyl acetate and hexane as the eluent to yield **(S)-1-Cbz-3-Boc-aminopiperidine**.

Key Reaction Parameters

Parameter	Condition
Starting Material	(S)-3-Boc-aminopiperidine
Reagent	Benzyl chloroformate (Cbz-Cl)
Base	Sodium bicarbonate (NaHCO_3)
Solvent	Tetrahydrofuran (THF) / Water (H_2O)
Temperature	0°C
Reaction Time	20 hours
Purification	Silica gel column chromatography

Synthesis Workflow



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Caption: Synthetic workflow for **(S)-1-Cbz-3-Boc-aminopiperidine**.

Applications in Drug Discovery and Development

(S)-1-Cbz-3-Boc-aminopiperidine is a versatile intermediate in the synthesis of pharmaceuticals and other biologically active molecules. The orthogonally protected amine functionalities are key to its utility, allowing for sequential chemical modifications.

- **Pharmaceutical Intermediates:** This compound serves as a key building block in the synthesis of a variety of pharmaceutical agents. The related compound, (S)-1-Boc-3-aminopiperidine, is a crucial intermediate for novel inhibitors, including those targeting CHK1 and PI3Kδ[4]. The Cbz-protected derivative allows for different synthetic strategies towards complex drug targets. The piperidine moiety is a common feature in drugs targeting neurological disorders[5].
- **Peptide Synthesis:** The protected amino groups make this molecule suitable for incorporation into peptide synthesis. It can act as a scaffold to introduce conformational constraints or to

append other functional groups, enhancing the stability and bioactivity of peptide-based therapeutics[5].

- Organic Synthesis: In a broader context, **(S)-1-Cbz-3-Boc-aminopiperidine** is used in the synthesis of complex organic molecules where precise control over reactive sites is necessary[2]. The ability to selectively deprotect either the Cbz or Boc group provides synthetic flexibility.

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